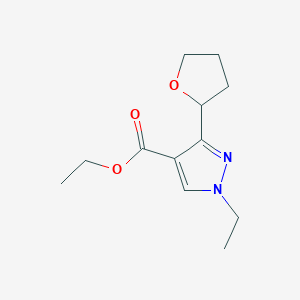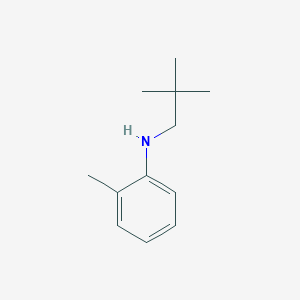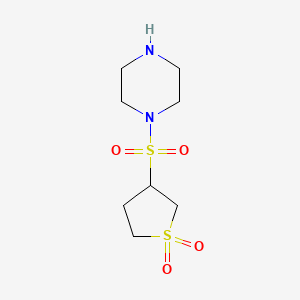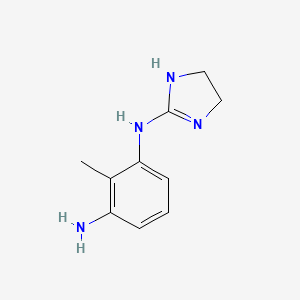
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene moiety attached to a benzene ring substituted with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine typically involves the formation of the imidazolidin-2-ylidene ring followed by its attachment to the benzene ring. One common method involves the reaction of 1,2-diaminobenzene with an appropriate carbonyl compound under acidic conditions to form the imidazolidin-2-ylidene ring. This intermediate is then further reacted with methylating agents to introduce the methyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are commonly used to facilitate the formation of the imidazolidin-2-ylidene ring and its subsequent attachment to the benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the imidazolidin-2-ylidene ring to imidazolidine.
Substitution: The amine groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include imidazolidin-2-one derivatives, imidazolidine, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine has several scientific research applications:
Wirkmechanismus
The mechanism by which N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidin-2-ylidene ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the amine groups can form hydrogen bonds with biological targets, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: A structurally similar compound with a carbonyl group instead of the imidazolidin-2-ylidene ring.
Benzimidazolidin-2-one: Similar to imidazolidin-2-one but with an additional benzene ring fused to the imidazolidinone ring.
Uniqueness
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is unique due to the presence of both the imidazolidin-2-ylidene ring and the benzene ring with amine substitutions. This combination provides unique chemical properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
3-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
TUJQUSVKLISURX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1NC2=NCCN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
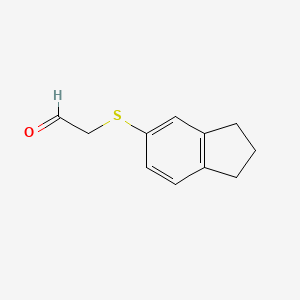
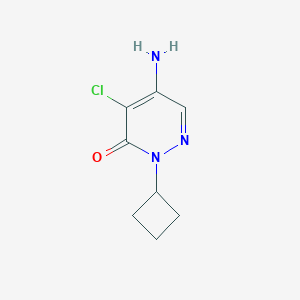
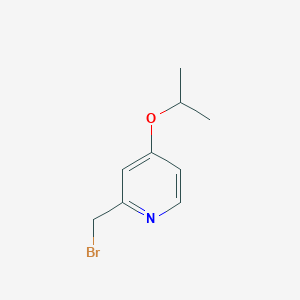

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
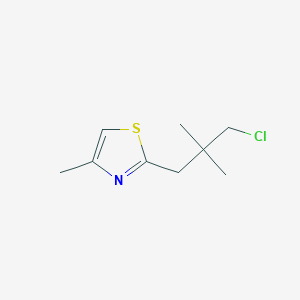
![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)

